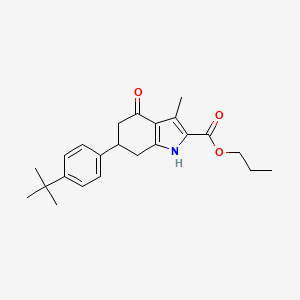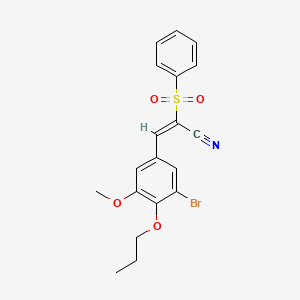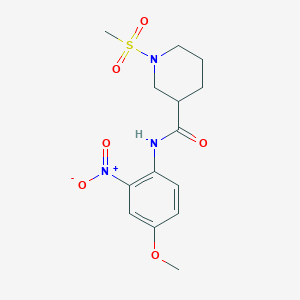
N~3~-(4-METHOXY-2-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
説明
N~3~-(4-METHOXY-2-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C14H19N3O6S and its molecular weight is 357.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is 357.09945651 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties and Serotonin Receptor Agonism
Research has shown that derivatives of benzamide, including compounds structurally related to N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their pharmacological properties. Specifically, these compounds have shown potential as selective serotonin 4 (5-HT4) receptor agonists, offering promising applications in enhancing gastrointestinal motility without the side effects associated with 5-HT3 and dopamine D2 receptor binding affinity. These findings suggest potential therapeutic applications in treating gastrointestinal disorders by accelerating gastric emptying and increasing the frequency of defecation (Sonda et al., 2004).
Electrochemical and Analytical Chemistry
In the field of analytical chemistry, studies have explored the electrochemical properties of related compounds, highlighting their reducibility and oxidizability, which could be leveraged in developing new analytical methods for pharmaceuticals. For example, the electrochemical behavior of Nimesulide, a molecule with a similar nitro and methoxyphenyl group, has been thoroughly investigated, revealing insights into its cathodic and anodic signals that correspond to nitro group reduction and methylsulfonamide group oxidation, respectively. This research opens avenues for the development of new differential pulse polarographic methods for the determination of such compounds in pharmaceutical formulations (Álvarez-Lueje et al., 1997).
Chemical Synthesis and Characterization
The synthesis and characterization of novel benzamides and their metal complexes have been studied, indicating that compounds with a methoxyphenyl group can form stable complexes with copper and cobalt. These complexes exhibit significant antibacterial activity, surpassing that of the free ligands and some standard antibiotics against certain bacteria. This research suggests the potential of these compounds in developing new antibacterial agents with enhanced efficacy (Khatiwora et al., 2013).
PET Imaging and Neuroreceptor Studies
In neuroscientific research, analogs of N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide have been synthesized for positron emission tomography (PET) imaging studies, targeting CB1 cannabinoid receptors. These studies highlight the feasibility of using such compounds as radiotracers for investigating neurological conditions and the function of specific receptors in the brain, contributing to the understanding of neuropsychiatric disorders and the development of novel diagnostic tools (Katoch-Rouse & Horti, 2003).
特性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-11-5-6-12(13(8-11)17(19)20)15-14(18)10-4-3-7-16(9-10)24(2,21)22/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJPRFBAJFESBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]phenyl 3,4-dichlorobenzoate](/img/structure/B4595460.png)

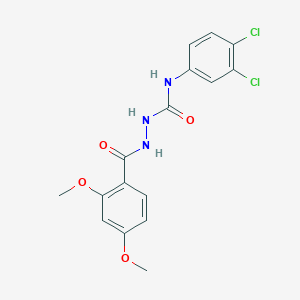
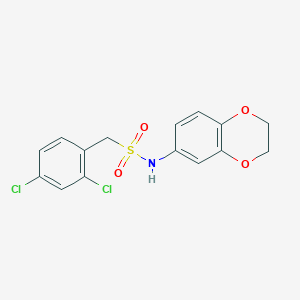
![8-chloro-N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4595473.png)
![2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4595486.png)
![4-[2-(2-chloro-5-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4595497.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4595501.png)
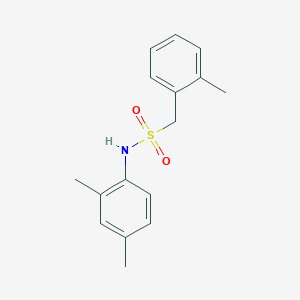
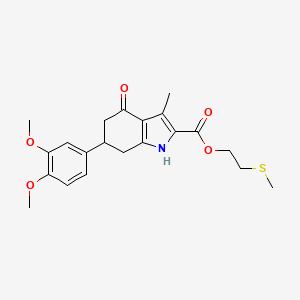
![N-[4-(butylsulfamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4595525.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-isopropoxybenzamide](/img/structure/B4595534.png)
